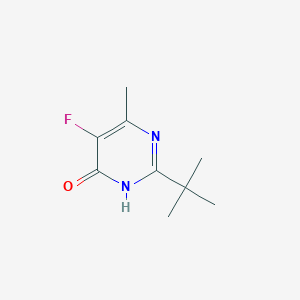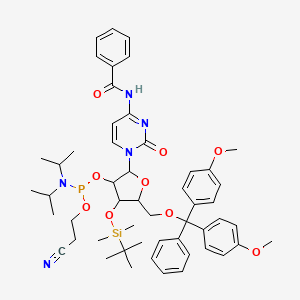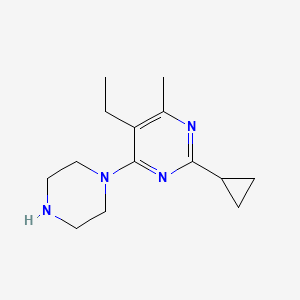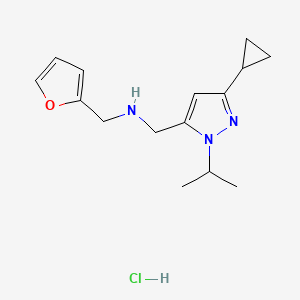![molecular formula C12H20ClN5 B15112467 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15112467.png)
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of isopropyl and methyl groups, as well as a pyrazolylmethyl substituent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives with isopropyl and methyl substituents. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Substitution Reactions: Introduction of the isopropyl and methyl groups can be achieved through alkylation reactions using appropriate alkyl halides.
Formation of the Pyrazolylmethyl Substituent: The pyrazolylmethyl group can be introduced through the reaction of a pyrazole derivative with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxyl derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:
1-isopropyl-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine: Similar structure but with a pyrrol substituent instead of a pyrazolylmethyl group.
1-isopropyl-4-methyl-1H-pyrazol-3-amine: Lacks the pyrazolylmethyl substituent.
4-methyl-1-isopropyl-1H-pyrazol-3-amine: Similar structure but with different substituent positions.
The uniqueness of this compound lies in its specific substituent pattern, which may confer distinct chemical and biological properties.
特性
分子式 |
C12H20ClN5 |
|---|---|
分子量 |
269.77 g/mol |
IUPAC名 |
4-methyl-N-[(1-methylpyrazol-3-yl)methyl]-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-9(2)17-8-10(3)12(15-17)13-7-11-5-6-16(4)14-11;/h5-6,8-9H,7H2,1-4H3,(H,13,15);1H |
InChIキー |
VZEQZQNWXQQSSN-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(N=C1NCC2=NN(C=C2)C)C(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112410.png)

![{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}(3-oxetanyl)acetic acid](/img/structure/B15112416.png)

![1-phenyl-N-[(1-propylpyrazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B15112421.png)

![4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B15112450.png)
![Ethyl 4-({[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B15112473.png)
![N-[(2Z)-5-(benzylsulfonyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-chlorophenyl)acetamide](/img/structure/B15112480.png)
![3-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]butan-1-amine](/img/structure/B15112481.png)

